molecular formula C11H17Br2NO2 B1593749 Brolamfetamine hydrobromide CAS No. 53581-53-6

Brolamfetamine hydrobromide

Cat. No.: B1593749
CAS No.: 53581-53-6
M. Wt: 355.07 g/mol
InChI Key: KOUBEZAODVTFTG-UHFFFAOYSA-N
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Description

DOB,BENZYLOXY- is a biphenyl-based bent-core liquid crystal compound. It is known for its unique mesomorphic properties, which make it valuable in various scientific and industrial applications. The compound exhibits unusual physical properties such as fluidity of liquids and long-range positional or orientational order of crystals .

Preparation Methods

The synthesis of DOB,BENZYLOXY- involves the preparation of novel biphenyl-based bent-core compounds. One method includes the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives to form Schiff base ligands. These ligands are then coordinated with metal ions to form the final compound . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters .

Chemical Reactions Analysis

DOB,BENZYLOXY- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of DOB,BENZYLOXY- involves its interaction with specific molecular targets and pathways. The compound exhibits dielectric relaxation mechanisms, which are studied using Cole-Cole curves. These mechanisms are important for understanding the material’s relaxation processes and conductivity properties .

Properties

CAS No.

53581-53-6

Molecular Formula

C11H17Br2NO2

Molecular Weight

355.07 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrobromide

InChI

InChI=1S/C11H16BrNO2.BrH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H

InChI Key

KOUBEZAODVTFTG-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br

Key on ui other cas no.

53581-53-6

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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